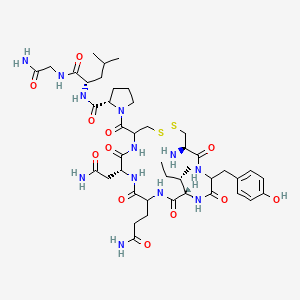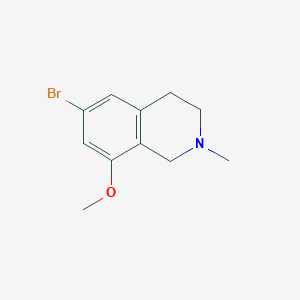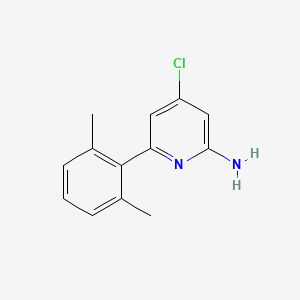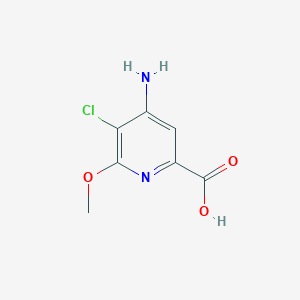![molecular formula C8H5F3N2O B13923188 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in recent years due to its unique chemical structure and versatile applications. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its luminescent properties and biological activities .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride followed by cyclization can yield the desired compound . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of continuous flow reactors and optimized reaction conditions .
Chemical Reactions Analysis
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. It can also participate in electron transfer reactions due to its π-accepting properties . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds have a similar backbone but contain different substituents, affecting their electronic properties and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different ring structure but exhibit similar biological activities, making them useful for comparison in drug development.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
8-(trifluoromethyl)-2H-imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-1-3-13-6(5)4-12-7(13)14/h1-4H,(H,12,14) |
InChI Key |
SJHGGEUFXBRDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CNC2=O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)










![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
